

# Bromhexine hydrochloride metabolism and elimination half-life

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## Compound Focus: Bromhexine Hydrochloride

CAS No.: 611-75-6

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## Metabolism and Elimination Profile

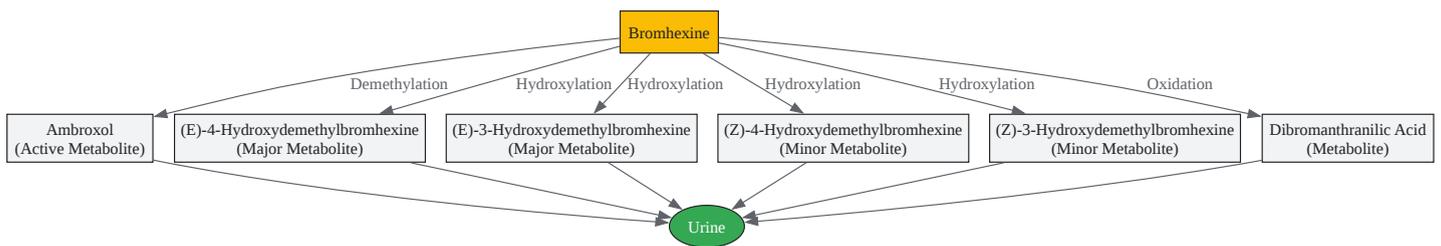
The metabolic fate and elimination of **bromhexine hydrochloride** are summarized in the following table:

Parameter	Detailed Findings
<b>Absorption &amp; Bioavailability</b>	Rapidly & completely absorbed from GI tract [1]. <b>Bioavailability:</b> • Tablet: $22.2 \pm 8.5\%$ [1] • Oral solution: $26.8 \pm 13.1\%$ [1] • Broilers (animal model): $20.06\% \pm 10.84\%$ [2]. <b>Time to peak plasma concentration:</b> ~1 hour (humans) [3] [1], ~1.78 hours (broilers) [2]
<b>Metabolism</b>	<b>Site:</b> Extensive hepatic first-pass metabolism [4] [1]. <b>Process:</b> Almost completely metabolized to hydroxylated metabolites and dibromanthranilic acid [4] [1]. <b>Key Active Metabolite:</b> Ambroxol [4] [5] [6]
<b>Distribution</b>	<b>Volume of Distribution (Vss):</b> $22.55 \pm 13.45$ L/kg (broilers) [2]. <b>Protein Binding:</b> ~95% (unchanged drug) [4] [1] [7]. <b>Tissue Distribution:</b> Wide distribution; lung parenchyma concentrations 3.4-5.9x higher than plasma [4]
<b>Route of Elimination</b>	Primarily via urine (~97%); <1% excreted as unchanged drug [4] [1]

Parameter	Detailed Findings
Elimination Half-Life	<b>Terminal Half-Life (Human):</b> 6.6 - 31.4 hours (single oral dose) [4] [1]. <b>Biological Half-Life (Human):</b> ~6 hours (estimated from urine data) [3]. <b>Broilers:</b> Slow elimination (specific half-life not stated) [2]

## Detailed Metabolic Pathway and Experimental Analysis

Bromhexine undergoes complex hepatic transformation, producing several metabolites that contribute to its pharmacological activity.



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Figure 1: Primary metabolic pathway of **bromhexine hydrochloride**. Major metabolites include ambroxol and hydroxylated derivatives, all ultimately excreted in urine [4] [6].

## Experimental Protocols for Pharmacokinetic Analysis

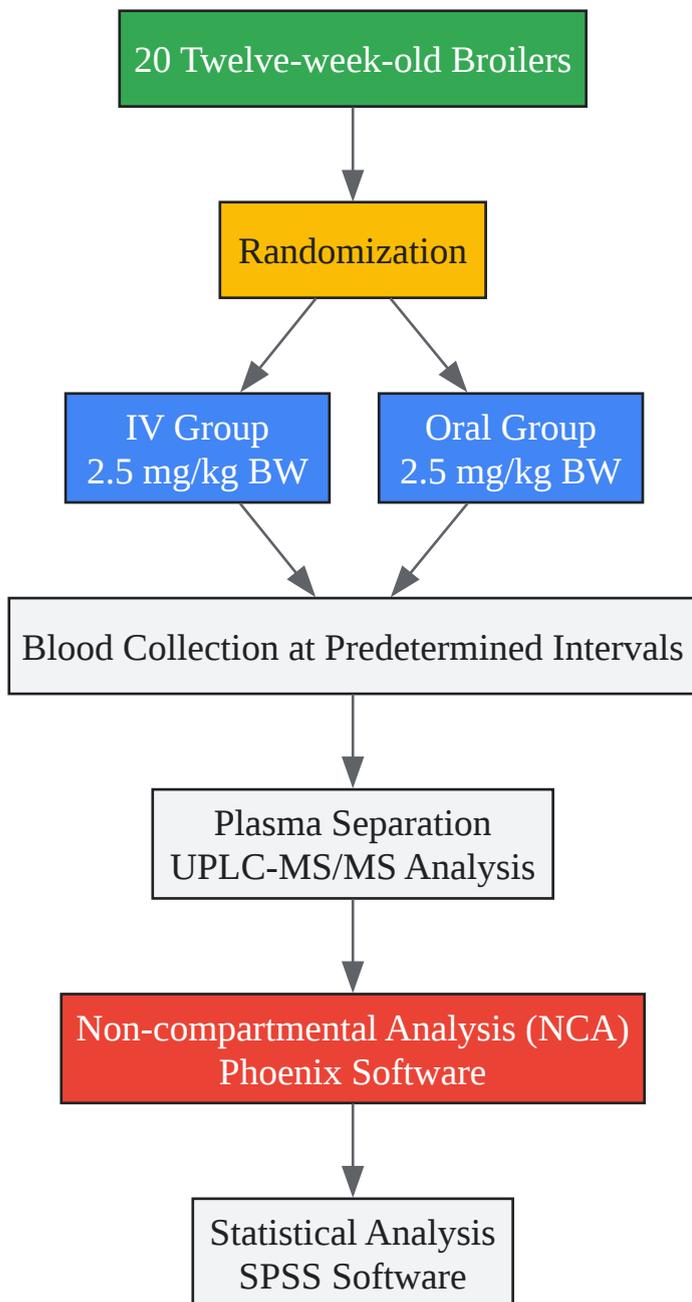
### Protocol 1: Bioequivalence and Preliminary Pharmacokinetics in Humans

This foundational clinical trial established key human pharmacokinetic parameters [3].

- 1. Study Design:** A randomized, two-way complete crossover study. **2. Subjects:** 10 healthy human volunteers. **3. Dosing:** Single oral dose of 32 mg **bromhexine hydrochloride** from two different tablet products. **4. Sample Collection:** Blood samples collected over 4 hours post-administration. **5. Analytical Method:** Plasma concentration of bromhexine measured. **6. Pharmacokinetic Analysis:**
- **Non-compartmental analysis:** C<sub>max</sub>, T<sub>max</sub>, AUC
  - **Compartmental analysis:** Combined plasma and 30-hour urine data from 4 volunteers to estimate first-pass effect and half-life using a two-compartment open model
- 7. Key Findings:** Bioequivalence between products; first-pass effect ~75%; biological half-life ~6 hours

**Protocol 2: Pharmacokinetics in Broilers (Animal Model)**

This study provides comparative animal data using advanced analytical techniques [2].



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*Figure 2: Experimental workflow for bromhexine pharmacokinetics in broilers showing randomized parallel-controlled design [2].*

**1. Study Design:** Randomized, parallel-controlled design. **2. Subjects:** 20 twelve-week-old broilers randomly assigned to IV or oral groups. **3. Dosing:** Single dose of 2.5 mg/kg body weight via IV or oral administration. **4. Sample Collection:** Blood samples collected at predetermined time points; plasma separated. **5. Analytical Method:** Ultra-performance liquid chromatography-tandem quadrupole mass

spectrometry (UPLC-MS/MS). **6. Pharmacokinetic Analysis:** Non-compartmental analysis (NCA) using Phoenix software. **7. Statistical Analysis:** SPSS software for comparing main pharmacokinetic parameters. **8. Key Findings:** Slow absorption, incomplete absorption (20.06% bioavailability), wide distribution, slow elimination, and gender-based differences in absorption.

#### Protocol 3: Spectrophotometric Analysis of Bromhexine and Ambroxol

This methodology enables simultaneous quantification of bromhexine and its active metabolite [6].

**1. Principle:** Complex formation between drugs and Eosin Y dye. **2. Methods:**

- **Spectrophotometric (Method I):** Measures absorbance at 540 nm at pH 3.6
  - **Spectrofluorimetric (Method II):** Measures quenching of Eosin Y native fluorescence at 540 nm after excitation at 302 nm
- 3. Validation:** Linear ranges of 1.0-5.0 µg/mL for bromhexine and 1.0-10.0 µg/mL for ambroxol **4. Application:** Analysis of commercial drug formulations

## Research Implications and Context

The pharmacokinetic data reveals several considerations for drug development. The **significant first-pass metabolism and low bioavailability** suggest potential for formulation strategies to enhance oral absorption. The **high volume of distribution and tissue penetration**, particularly into lung tissue, support its therapeutic application for respiratory conditions. The **protracted terminal half-life** indicates possible accumulation with repeated dosing, necessitating careful dose regimen design.

The **active metabolite ambroxol** contributes to the overall pharmacological effect, representing a prodrug-like characteristic. Recent interest in bromhexine as a **TMPRSS2 inhibitor** for potential COVID-19 treatment has renewed focus on its pharmacokinetics, with research exploring higher dosing regimens to achieve effective concentrations for this application [4] [8].

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